molecular formula C10H9NO2S2 B188226 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one CAS No. 56676-49-4

3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one

Cat. No.: B188226
CAS No.: 56676-49-4
M. Wt: 239.3 g/mol
InChI Key: AUYJCFFLRJBPCJ-UHFFFAOYSA-N
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Description

3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure features a thiazolidinone ring with a methoxyphenyl group and a thioxo group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one typically involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized under acidic conditions to yield the desired thiazolidinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, industrial methods may incorporate advanced purification techniques like recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether group.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules and materials.

    Biology: It has shown promise in biological studies for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer, diabetes, and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The thiazolidinone ring and thioxo group are believed to play crucial roles in its biological activity. The compound may inhibit enzymes or proteins involved in disease pathways, leading to therapeutic effects. Additionally, its ability to form reactive intermediates can contribute to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-Thioxo-4-thiazolidinone: Lacks the methoxyphenyl group but shares the thiazolidinone and thioxo functionalities.

    3-Phenyl-2-thioxo-thiazolidin-4-one: Similar structure but with a phenyl group instead of a methoxyphenyl group.

    3-(2-Hydroxy-phenyl)-2-thioxo-thiazolidin-4-one: Contains a hydroxy group instead of a methoxy group on the phenyl ring.

Uniqueness

3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c1-13-8-5-3-2-4-7(8)11-9(12)6-15-10(11)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYJCFFLRJBPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CSC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303566
Record name 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643770
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56676-49-4
Record name NSC159091
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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